molecular formula C14H18ClNO3S B1432202 3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride CAS No. 1384430-47-0

3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride

Cat. No. B1432202
M. Wt: 315.8 g/mol
InChI Key: QOPWQQDUUQTKDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride, or 3-QMBH, is a quinoline-based compound that has been used in scientific research for a number of purposes. This compound is a hydrochloride salt of the quinoline-based organic compound 3-(Quinolin-2-yl)butan-2-yl methanesulfonate, which is a derivative of quinoline and a member of the quinoline-based sulfonates. 3-QMBH has been found to possess a wide range of properties, such as high solubility, low toxicity, and low volatility. This compound has been used in a variety of research applications, including as a reagent for synthesis, as a catalyst, and as a drug delivery system.

Mechanism Of Action

The mechanism of action of 3-QMBH is not fully understood. However, it is believed that the compound acts as a proton donor, donating protons to the substrate, which is then converted into the desired product. This process is known as proton transfer. Additionally, 3-QMBH is thought to act as a nucleophile, reacting with the substrate to form the desired product.

Biochemical And Physiological Effects

3-QMBH has been found to have a wide range of biochemical and physiological effects. In animal studies, 3-QMBH has been found to have anti-inflammatory and anti-cancer effects. Additionally, 3-QMBH has been found to have anti-fungal and anti-bacterial effects. Furthermore, 3-QMBH has been found to have antioxidant and anti-aging effects.

Advantages And Limitations For Lab Experiments

The advantages of using 3-QMBH in laboratory experiments include its high solubility, low toxicity, and low volatility. Additionally, 3-QMBH is relatively inexpensive and easy to obtain. However, there are some limitations to using 3-QMBH in laboratory experiments. For example, 3-QMBH is not very stable and can decompose over time. Additionally, 3-QMBH can react with other compounds, which can lead to unwanted side reactions.

Future Directions

The future directions for the use of 3-QMBH in scientific research include further investigation into its biochemical and physiological effects, as well as its potential applications in drug delivery and other areas of medicine. Additionally, further research into the mechanisms of action of 3-QMBH, as well as its potential toxicity, is needed. Additionally, further research into the synthesis of 3-QMBH, as well as its potential applications as a reagent for synthesis and as a catalyst, is needed. Finally, further research into the potential uses of 3-QMBH in other areas, such as agriculture and food science, is needed.

Scientific Research Applications

3-QMBH has been used in a variety of scientific research applications, such as as a reagent for synthesis, as a catalyst, and as a drug delivery system. As a reagent for synthesis, 3-QMBH has been used in the synthesis of a variety of compounds, including quinoline derivatives, quinoline-based sulfonates, and quinoline-based amides. As a catalyst, 3-QMBH has been used in the synthesis of a variety of organic compounds, including quinoline-based compounds, quinoline-based sulfonates, and quinoline-based amides. As a drug delivery system, 3-QMBH has been used in the delivery of a variety of drugs, including anti-cancer drugs, antibiotics, and antiviral drugs.

properties

IUPAC Name

3-quinolin-2-ylbutan-2-yl methanesulfonate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S.ClH/c1-10(11(2)18-19(3,16)17)13-9-8-12-6-4-5-7-14(12)15-13;/h4-11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPWQQDUUQTKDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C=C1)C(C)OS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Quinolin-2-yl)butan-2-yl methanesulfonate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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